Isostearyl lactate
Description
Structure
2D Structure
Properties
CAS No. |
42131-28-2 |
|---|---|
Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
16-methylheptadecyl 2-hydroxypropanoate |
InChI |
InChI=1S/C21H42O3/c1-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-24-21(23)20(3)22/h19-20,22H,4-18H2,1-3H3 |
InChI Key |
RWKSBJVOQGKDFZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)O |
Other CAS No. |
42131-28-2 |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Isostearyl Lactate
Esterification Pathways for Isostearyl Lactate (B86563) Production
The primary route for manufacturing isostearyl lactate is through the esterification of isostearyl alcohol with lactic acid. This process can be approached through several techniques, with direct esterification being the most common. The choice of pathway and the control of its parameters are critical for the efficiency of the synthesis and the quality of the resulting ester.
Direct Esterification Techniques
Direct esterification is the most straightforward and preferred method for producing this compound. specialchem.commakingcosmetics.comgoogle.com This technique involves the reaction of one equivalent of isostearyl alcohol with one equivalent of lactic acid, typically in the presence of a catalyst. google.com A key challenge in this reversible reaction is the removal of water, which is formed as a byproduct, to drive the equilibrium toward the formation of the ester product. One established method to achieve this is azeotropic distillation. For example, a solvent such as toluene (B28343) can be mixed with the reactants. Upon heating, the toluene forms a constant boiling azeotrope with water, which is distilled off. The accompanying toluene is then continuously returned to the reaction mixture to maintain the reaction volume and conditions. google.com This continuous removal of water is crucial for achieving high conversion rates and maximizing the yield of this compound.
Alternative esterification methods, such as interesterification between a lower alkyl lactate (e.g., ethyl lactate) and isostearyl alcohol, are generally avoided. This is because such methods can lead to the formation of impurities that result in poor color and unpleasant odors in the final product. google.com Therefore, direct esterification remains the superior technique for producing high-purity this compound for its intended applications.
Catalytic Systems in this compound Synthesis
The synthesis of this compound via direct esterification is typically facilitated by a catalyst to increase the reaction rate. Acid catalysts are commonly employed for this purpose.
Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is a conventional and effective catalyst for the esterification of fatty alcohols with lactic acid. google.com
Organic Acids: Other acid catalysts such as p-toluenesulfonic acid (pTSA) and methanesulfonic acid have also been used in the synthesis of related lactylate esters and are applicable to this compound production. google.com
In addition to chemical catalysts, enzymatic systems offer a green and highly selective alternative. Lipases, particularly from Candida antarctica (Lipase B, often immobilized as Novozym 435) and Candida rugosa, are widely used for ester synthesis. acs.orgresearchgate.netrsc.org These biocatalysts operate under milder conditions and can offer high selectivity, which is particularly advantageous in controlling stereochemistry. acs.org Enzymatic catalysis can be performed in solvent-free systems, and the removal of water byproduct can be achieved by applying a vacuum, further enhancing the green credentials of the process. rsc.org
Optimization of Reaction Parameters (e.g., temperature, molar ratios, reaction time)
To maximize the yield and purity of this compound, the optimization of reaction parameters is essential. While specific studies for this compound are proprietary, research on analogous compounds like stearoyl lactylates provides a clear framework for this optimization process. maxwellsci.com Key parameters include reaction temperature, the molar ratio of reactants, reaction time, and catalyst concentration.
The esterification reaction is typically endothermic, meaning that higher temperatures favor product formation. However, excessively high temperatures can lead to side reactions and product degradation, such as darkening of the color. maxwellsci.com Therefore, an optimal temperature must be identified. For the synthesis of stearoyl lactylate, a related compound, an optimal temperature was found to be 105°C. maxwellsci.com
The molar ratio of lactic acid to the fatty alcohol also significantly impacts the reaction equilibrium. Using an excess of one reactant can help drive the reaction to completion. For instance, a lactic acid to stearic acid molar ratio of 2.0 was found to be optimal in one study. maxwellsci.com The reaction time and catalyst concentration are interdependent variables that must be co-optimized to achieve the highest conversion in the shortest possible time without promoting unwanted side products.
An example of optimized parameters for a related lactylate synthesis is detailed in the table below. maxwellsci.com
| Parameter | Optimized Value | Impact on Reaction |
| Temperature | 105°C | Balances reaction rate against thermal degradation and side reactions. |
| Molar Ratio (Lactic Acid:Fatty Acid) | 2.0 | Shifts equilibrium to favor ester formation. |
| Catalyst Concentration | 1.5% (of stearic acid weight) | Increases reaction rate; higher concentrations may not improve yield further. |
| Reaction Time | 5 hours | Sufficient time to approach maximum conversion under the specified conditions. |
This interactive table summarizes optimized conditions based on a study of stearoyl lactylate synthesis, illustrating the principles applicable to this compound production. maxwellsci.com
Stereochemical Control in Lactate Ester Synthesis
Lactic acid is a chiral molecule, existing as two distinct enantiomers: L-lactic acid and D-lactic acid. Consequently, this compound can also exist as L-isostearyl lactate or D-isostearyl lactate. The control of this stereochemistry is critical, as the biological and physical properties of the enantiomers can differ.
Synthesis of L- and D-Isostearyl Lactate Enantiomers
The most direct method for synthesizing a specific enantiomer of this compound is to use an enantiomerically pure starting material. google.com
Synthesis of L-Isostearyl Lactate: This enantiomer can be synthesized by the direct esterification of isostearyl alcohol with L-lactic acid. Alternatively, L-lactide, the cyclic dimer of L-lactic acid, can be reacted with isostearyl alcohol in the presence of a catalyst to yield L-lactyl this compound. google.com
Synthesis of D-Isostearyl Lactate: Similarly, the D-enantiomer is produced by using D-lactic acid or D-lactide as the starting material.
Enzymatic methods are powerful tools for producing enantiopure lactic acid. Specific lactate dehydrogenase enzymes (L-LDH or D-LDH) can be used to convert pyruvate (B1213749) into either L-lactic acid or D-lactic acid, respectively, with very high stereospecificity. europa.eu This enantiopure lactic acid can then be used in the subsequent esterification step to produce the desired this compound enantiomer.
Strategies for Racemate Resolution and Chiral Purity
When this compound is synthesized using racemic lactic acid (an equal mixture of L- and D-enantiomers), the result is a racemic mixture of L- and D-isostearyl lactate. Separating these enantiomers, a process known as resolution, is necessary to obtain a chirally pure product. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. libretexts.org Resolution strategies rely on converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org
Classical Resolution via Diastereomeric Salts: This well-established method involves reacting a racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. spcmc.ac.in For resolving racemic lactic acid, a chiral base such as (R)-1-phenylethylamine or a naturally occurring alkaloid like (-)-brucine can be used. libretexts.orgspcmc.ac.in The acid-base reaction forms two different diastereomeric salts: (R-acid, R-base) and (S-acid, R-base). These salts have different solubilities and can be separated by fractional crystallization. Once separated, the addition of a strong acid liberates the pure L- and D-lactic acid enantiomers from their respective salts. libretexts.org This resolved lactic acid can then be used for synthesis.
Enzymatic Resolution: This technique leverages the high enantioselectivity of enzymes, such as lipases, to differentiate between enantiomers in a racemic mixture. acs.orgresearchgate.net
Enantioselective Acylation: A racemic mixture of an alkyl lactate can be treated with an acylating agent in the presence of a lipase (B570770) like Candida antarctica lipase B. The enzyme will selectively acylate only one of the enantiomers (e.g., the R-lactate). The resulting mixture contains the acylated R-ester and the unreacted S-lactate, which can then be separated by methods like vacuum distillation due to their different chemical properties. acs.org
Enantioselective Hydrolysis: Alternatively, a racemic mixture of this compound can be subjected to hydrolysis using a lipase like Candida rugosa. The enzyme will selectively hydrolyze one enantiomer (e.g., L-isostearyl lactate) back to L-lactic acid and isostearyl alcohol, leaving the other enantiomer (D-isostearyl lactate) unreacted. researchgate.net The remaining ester can then be separated from the acid and alcohol.
The table below outlines the principles of these resolution strategies.
| Resolution Strategy | Principle | Example |
| Classical Resolution | Formation of separable diastereomeric salts from a racemic acid and a chiral base. | Racemic lactic acid + (R)-1-phenylethylamine → Diastereomeric salts → Separation by crystallization → Acidification to yield pure L- and D-lactic acid. libretexts.org |
| Enzymatic Acylation | Selective acylation of one enantiomer in a racemic ester mixture by a lipase. | Racemic alkyl lactate + Vinyl alkanoate + Lipase → Acylated (R)-lactate + Unreacted (S)-lactate → Separation. acs.org |
| Enzymatic Hydrolysis | Selective hydrolysis of one enantiomer in a racemic ester mixture by a lipase. | Racemic lactate ester + Water + Lipase → (L)-Lactic acid + (L)-Alcohol + Unreacted (D)-Lactate ester → Separation. researchgate.net |
This interactive table compares different strategies for resolving racemic lactate mixtures to achieve high chiral purity.
Emerging Biotechnological Approaches for this compound Biosynthesis
The industrial production of this compound has traditionally relied on chemical synthesis. However, emerging biotechnological routes offer promising alternatives that align with the principles of green chemistry. These methods leverage microbial and enzymatic processes to synthesize the target compound and its precursors under milder conditions, often from renewable feedstocks.
The foundational precursor for this compound is lactic acid. Microbial fermentation is the predominant method for industrial-scale production of lactic acid, accounting for approximately 90% of global output. ncsu.edu This biological process offers significant advantages over chemical synthesis, including the ability to produce specific, optically pure isomers (L(+)- or D(-)-lactic acid) by selecting appropriate microorganisms. ncsu.edu
The core of this process is the conversion of carbohydrates into lactic acid by various microorganisms, primarily Lactic Acid Bacteria (LAB). mdpi.comnih.gov The fermentation can proceed through two main metabolic pathways:
Homolactic Fermentation: In this pathway, one molecule of a six-carbon sugar like glucose is converted almost entirely into two molecules of lactic acid. wikipedia.org This is the preferred route for efficient lactic acid production, with theoretical yields exceeding 0.90 g of lactic acid per gram of glucose. ncsu.edu Key microorganisms in this category include species of Lactobacillus, such as Lactobacillus acidophilus and Lactobacillus delbrueckii. ncsu.eduaimspress.comfrontiersin.org
Heterolactic Fermentation: This pathway produces a mixture of metabolites. In addition to lactic acid, products such as ethanol, acetic acid, and carbon dioxide are also formed from glucose. nih.govmicrobialcell.comnih.gov This route is generally less efficient for dedicated lactic acid production. nih.gov
The selection of microbial strains and fermentation conditions is critical for maximizing yield and productivity. Research has demonstrated high lactic acid titers from various substrates, including refined sugars and low-cost bio-waste. frontiersin.orgnih.gov Fed-batch and continuous fermentation modes are often employed to overcome challenges like substrate and product inhibition, leading to higher concentrations and productivities compared to simple batch processes. mdpi.com
Table 1: Examples of Lactic Acid Production by Microbial Fermentation
| Microorganism | Substrate | Fermentation Mode | Key Findings | Reference |
|---|---|---|---|---|
| Lactobacillus delbrueckii | Household Bio-waste | Batch | Achieved a lactic acid yield of 0.65 g per gram of total sugars, with a final concentration over 18.41 g/L. | frontiersin.org |
| Alkaliphilic Bacterium | Glucose | Repeated Batch | Increased lactic acid productivity significantly, reaching up to 39.9 g/L/h. | mdpi.com |
| Lactobacillus rhamnosus ATCC 7469 | Household Food Waste | Batch | Produced a final lactic acid concentration of 30.25 g/L. | nih.gov |
| Pediococcus acidilactici & P. pentosaceus | Cheese Whey | Batch (pH controlled) | Achieved a maximum acid production of 47.0–51.2 g/L. | nih.gov |
| Lactobacillus plantarum | Microalgal Hydrolysate | Continuous | Attained the highest productivity of 12.56 g/L/h among various tested feedstocks. | nih.gov |
Following the fermentative production of lactic acid, the subsequent esterification with isostearyl alcohol can be achieved using enzymes as biocatalysts. This approach avoids the harsh conditions, such as high temperatures and strong acid catalysts, associated with conventional chemical synthesis, which can lead to side reactions and product degradation. google.com Lipases (E.C. 3.1.1.3) are the most commonly employed enzymes for this type of reaction, valued for their ability to catalyze esterification in non-aqueous or solvent-free systems. scielo.brnih.govmdpi.com
The enzymatic synthesis of this compound involves the direct reaction between the carboxyl group of lactic acid and the hydroxyl group of isostearyl alcohol.
Several challenges are inherent to the enzymatic esterification of lactic acid:
Enzyme Inactivation: Lactic acid is a relatively strong acid (pKa of 3.86), which can lead to the inactivation of enzymes, particularly in solvent-free systems or at high concentrations. google.commdpi.com
Substrate Polarity and Solubility: The differing polarities of lactic acid (hydrophilic) and isostearyl alcohol (lipophilic) can create challenges in achieving an optimal reaction environment where both substrates are available to the enzyme. researchgate.net
Self-Polymerization: Lactic acid contains both a carboxyl group and a hydroxyl group, creating the potential for it to act as both an acyl donor and a nucleophile, leading to the formation of unwanted dimers and oligomers. uni-pannon.hu
Research has focused on overcoming these hurdles through various strategies. The use of immobilized enzymes, such as Novozym® 435 (lipase B from Candida antarctica), has shown considerable success. researchgate.netresearchgate.net Immobilization can enhance enzyme stability in the presence of acids and organic solvents. mdpi.com The choice of reaction medium is also crucial; apolar solvents or solvent-free systems with controlled water activity can minimize lactic acid's self-polymerization and shift the reaction equilibrium toward ester synthesis. researchgate.netresearchgate.net Studies on similar long-chain fatty alcohols have shown that high yields can be achieved by optimizing parameters like temperature, substrate molar ratio, and enzyme concentration. scielo.brnih.gov
Table 2: Key Factors in Enzymatic Lactate Ester Synthesis
| Parameter | Challenge/Consideration | Mitigation Strategy / Finding | Reference |
|---|---|---|---|
| Enzyme Choice | Catalyst must be active and stable under reaction conditions. | Immobilized lipases, such as Novozym® 435 (from Candida antarctica) and Lipozyme IM20 (from Rhizomucor miehei), are effective catalysts. | nih.govresearchgate.netresearchgate.net |
| Reaction Medium | High acidity of lactic acid can inactivate enzymes. Immiscibility of polar lactic acid and nonpolar alcohols. | Using specific polar solvents (e.g., ketones, ethers) or solvent-free systems can suppress enzyme inactivation and improve yield. | google.comnih.gov |
| Substrate Concentration | High concentrations of lactic acid can inhibit the enzyme; self-polymerization can occur. | Using the alcohol in excess and controlling water activity can minimize lactic acid self-polymerization and drive the reaction toward the desired ester. | researchgate.net |
| Temperature | Reaction rate is temperature-dependent, but high temperatures can denature the enzyme. | Optimal temperatures for lipase-catalyzed lactate ester synthesis are often found between 40°C and 70°C, depending on the specific enzyme and system. | uni-pannon.huresearchgate.netresearchgate.net |
| Water Activity | Water is a byproduct of esterification; its presence can promote the reverse reaction (hydrolysis). | Reduced water activity improves lipase stability and increases ester yield, though complete dehydration can lower catalytic activity. | researchgate.net |
Advanced Analytical Characterization of Isostearyl Lactate
Chromatographic Techniques for Isostearyl Lactate (B86563) Analysis
Chromatography is indispensable for separating Isostearyl lactate from raw materials, byproducts, and impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a powerful technique for the analysis of this compound, particularly for determining the presence of its constituent parts, lactic acid and isostearyl alcohol, after a saponification step. An indirect HPLC method can be employed to quantify the lactate content. nih.gov A C18 column is often the stationary phase of choice due to its versatility in separating compounds with varying polarities. nih.gov
Methodologies can vary, but a typical approach involves using a C18 column with specific dimensions (e.g., 4.6 mm I.D. × 250 mm, 5 μm particle size) and an isocratic elution with a mobile phase of water and methanol. nih.gov Detection can be achieved using a Diode Array Detector (DAD). nih.gov For instance, after saponification and derivatization with a suitable agent like 2-nitrophenyl hydrazine, the resulting lactate derivative can be detected at a specific wavelength, such as 400 nm. nih.gov The development of new HPLC methods has shown high precision (0–2.0%) and accuracy (92.7–108.5%), with low limits of detection (LOD) and quantification (LOQ) of 0.26 and 0.78 μg/kg, respectively. nih.gov
For the analysis of lactic acid, a key component of this compound, HPLC is a commonly used method. fda.gov.ph A method for determining lactic acid involves using a 0.2 M phosphate (B84403) buffer at pH 3.2 as the mobile phase with a flow rate of 1.2 mL/min and detection at 210 nm. fda.gov.ph
Table 1: Example HPLC Parameters for Lactate Analysis (Post-Saponification)
| Parameter | Condition | Reference |
|---|---|---|
| Column | Gemini-NX C18 110Å (4.6 mm I.D. × 250 mm, 5 μm) | nih.gov |
| Mobile Phase | Isocratic elution with water and methanol | nih.gov |
| Detector | Diode Array Detector (DAD) | nih.gov |
| Detection Wavelength | 400 nm (for derivatized lactate) | nih.gov |
| LOD | 0.26 µg/kg | nih.gov |
| LOQ | 0.78 µg/kg | nih.gov |
Gas Chromatography (GC) for Purity Assessment and Byproduct Profiling
Gas chromatography is another essential tool for analyzing this compound, often used to determine the purity of the precursor, isostearyl alcohol, and to profile byproducts. google.com GC is particularly effective for volatile and thermally stable compounds. For non-volatile compounds like lactic acid, derivatization is often necessary to make them suitable for GC analysis. nih.gov
A typical GC analysis might use a DB-1 column with helium as the carrier gas. nih.govdrawellanalytical.com Similar to HPLC, new GC methods have demonstrated excellent linearity with a coefficient of determination (r²) of 0.999. nih.gov The limits of detection and quantification for this method were found to be 16.54 and 50.12 μg/kg, respectively, with high precision and accuracy. nih.gov
For the analysis of the isostearyl alcohol portion, GC/MS is a powerful technique to determine the position and length of branching in the fatty alcohol. google.com Analysis of impurities in related compounds has been successfully performed using GC with flame ionization detection (GC-FID). google.com However, direct analysis of underivatized lactic acid by GC-FID can be challenging due to its high polarity, which can lead to adsorption on active surfaces within the GC system. chromforum.org
Table 2: Example GC Parameters for this compound Related Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB-1 | nih.gov |
| Carrier Gas | Helium (He) | nih.gov |
| Detector | Flame Ionization Detector (FID) | nih.govgoogle.com |
| LOD | 16.54 µg/kg | nih.gov |
| LOQ | 50.12 µg/kg | nih.gov |
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Structural Confirmation and Impurity Profiling
Hyphenated techniques, which couple chromatography with mass spectrometry (MS), provide a higher level of analytical detail, offering both separation and structural information.
GC-MS is invaluable for identifying impurities and confirming the structure of volatile components. researchgate.netlabcompare.com It can be used to analyze the fatty alcohol precursors of this compound, revealing details about their branching. google.com For complex samples, derivatization may be required to improve the volatility and thermal stability of analytes. labcompare.com
LC-MS is a powerful tool for analyzing less volatile compounds and provides high sensitivity and selectivity. mdpi.com It has been successfully used to determine and identify the components of similar compounds like sodium stearoyl lactylate. nih.gov In such analyses, stearoyl lactate and its derivatives were purified and identified. nih.gov LC-MS can also be used for the quantitative determination of organic acids like lactate in various matrices. mdpi.com The technique often employs electrospray ionization (ESI) in negative ion mode for the detection of deprotonated molecules. mdpi.comsigmaaldrich.com
Spectroscopic Methods for Molecular Structure and Conformation
Spectroscopic techniques are fundamental for elucidating the molecular structure and conformation of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a key technique for identifying functional groups within the this compound molecule. The presence of a strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. researchgate.net Other significant bands would include those corresponding to C-O stretching and the various C-H stretching and bending vibrations of the isostearyl and lactate moieties. nih.gov
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. stle.org It is particularly sensitive to non-polar bonds and can be used to study the carbon-carbon backbone of the isostearyl group. stle.orgoptica.org For esters, characteristic Raman bands can be used for identification. optica.org For instance, the ester carbonyl (C=O) stretching mode is a characteristic band in the Raman spectra of esters, typically observed around 1740 cm⁻¹. researchgate.net Other notable bands would include those for symmetric and asymmetric CH₂ and CH₃ stretching modes. researchgate.net
Table 3: Key Vibrational Bands for Ester Analysis
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
|---|---|---|---|
| C=O Stretch (Ester) | 1730 - 1750 | IR | researchgate.net |
| C=O Stretch (Ester) | ~1740 | Raman | researchgate.net |
| C-H Stretch | 2800 - 3000 | IR/Raman | acs.org |
| =C-H Stretch | 3000 - 3100 | Raman | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of this compound. Both ¹H and ¹³C NMR would be employed.
¹H NMR: The proton NMR spectrum would provide detailed information about the different types of protons and their connectivity. Key signals would include:
A multiplet for the proton attached to the chiral carbon of the lactate moiety.
A doublet for the methyl group of the lactate moiety.
Signals corresponding to the methylene (B1212753) groups of the isostearyl chain, including a characteristic signal for the -CH₂- group attached to the ester oxygen.
Signals for the terminal methyl groups of the branched isostearyl chain. Lactate has been detected in biological samples using ¹H NMR, with a characteristic peak around 1.26 ppm. nih.gov
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including:
A signal for the carbonyl carbon of the ester group.
Signals for the carbons of the lactate moiety.
A series of signals for the various methylene and methine carbons of the branched isostearyl chain.
Electroanalytical Methods (e.g., Isotachophoresis) for Lactate Moiety Detection
Electroanalytical methods offer high sensitivity and specificity for the detection of ionic species. For a compound like this compound, these methods are particularly useful for confirming the presence and quantifying the lactate portion of the molecule. Isotachophoresis (ITP) is a powerful electrophoretic technique that separates ions based on their electrophoretic mobility.
Direct analysis of the intact this compound ester by ITP is generally not feasible due to the non-ionic nature of the ester linkage under typical ITP conditions. Therefore, a crucial preliminary step is the hydrolysis of the ester to liberate the lactate as a free anion. This can be achieved through chemical hydrolysis, for instance, by using a base. Following hydrolysis, the sample can be analyzed by ITP to detect and quantify the lactate anion.
Capillary isotachophoresis (CITP) is a particularly suitable technique for this purpose. In CITP, the sample is introduced between a leading electrolyte (LE) with ions of higher mobility than lactate and a terminating electrolyte (TE) with ions of lower mobility. google.com When an electric field is applied, the ions migrate at the same velocity, forming distinct, sharp zones. google.comacs.org The concentration of the separated lactate zone can be determined, providing a quantitative measure of the lactate content in the original this compound sample. The detection of lactate in various matrices, including biological fluids and food products, by ITP has been well-established, demonstrating the method's robustness. researchgate.netnih.govresearchgate.net
For the analysis of the hydrolyzed sample, a typical CITP system would be configured as follows:
Leading Electrolyte (LE): A solution containing an anion with higher mobility than lactate, such as chloride, often buffered to a specific pH. nih.gov For example, a 10 mM hydrochloric acid solution could be used. nih.gov
Terminating Electrolyte (TE): A solution with an anion of lower mobility, such as caproic acid. nih.gov
Detection: Detection can be achieved using a conductivity detector, as the separated ion zones exhibit different conductivities.
The successful separation of various alpha-hydroxy acids, including lactic acid, has been demonstrated using capillary electrophoresis (CE), a related technique, which further supports the feasibility of analyzing the lactate moiety after hydrolysis. mdpi.comnih.gov These CE methods often employ indirect UV detection. nih.gov For instance, a buffer containing potassium phthalate (B1215562) can be used, where the displacement of the chromophoric phthalate ion by the non-absorbing lactate ion results in a detectable signal. nih.gov
While these methods are applied to the free acid, the principle is directly transferable to the analysis of this compound following a validated hydrolysis procedure. This two-step approach of hydrolysis followed by ITP or CE analysis provides a reliable means for the specific detection and quantification of the lactate moiety.
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Behavior Research
Thermal analysis techniques are indispensable for characterizing the physical properties of materials like this compound, particularly its phase behavior and thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for this purpose.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature (Tg). For a long-chain fatty ester like this compound, DSC analysis can reveal important information about its physical state at different temperatures.
The melting point is observed as an endothermic peak on the DSC thermogram, corresponding to the energy absorbed by the sample to transition from a solid to a liquid state. researchgate.net The shape and temperature of the melting peak can provide insights into the purity and crystalline nature of the compound. For fatty acid esters, the melting point generally increases with the length of the alkyl chain. bio-rad.com The branched nature of the isostearyl group in this compound would be expected to result in a lower melting point compared to its linear stearyl lactate counterpart due to less efficient packing in the crystal lattice.
A typical DSC measurement protocol involves heating the sample at a controlled rate, for example, 5°C/minute or 10°C/minute, to observe these transitions. researchgate.net
Interactive Data Table: Representative Thermal Transitions of Fatty Acid Esters Determined by DSC
| Fatty Acid Ester | Melting Point (°C) | Crystallization Temperature (°C) | Reference |
| Methyl Stearate | 38.0 | 33.5 | cir-safety.org |
| 1,3-Propanediol Distearate | 73.5 | 68.0 | acs.org |
| 1,3-Propanediol Dipalmitate | 64.5 | 59.5 | acs.org |
Note: The data in this table is representative of similar fatty acid esters and is provided for illustrative purposes. The exact values for this compound would need to be determined experimentally.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the material. A TGA curve plots the percentage of weight loss against temperature.
For this compound, TGA would reveal the temperature at which it begins to decompose. Long-chain esters are generally found to be thermally stable up to temperatures around 200°C. mdpi.com The onset of decomposition is typically marked by a significant drop in the TGA curve. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to assess oxidative stability. mdpi.com Studies on similar long-chain esters have shown a slight increase in degradation temperature with increasing chain length. mdpi.com
Interactive Data Table: Representative Decomposition Temperatures of Long-Chain Esters Determined by TGA
| Compound | Onset Decomposition Temp. (°C) (in N2) | Atmosphere | Reference |
| Cinnamyl Ester (C10 acid) | ~252 | Inert | mdpi.com |
| Melamine Long-Chain Alcohol Ester | ~314-345 | Nitrogen | researchgate.net |
| Cellulose Stearate Ester | ~230 | Not Specified | nih.gov |
Note: The data in this table is representative of various long-chain esters and is provided for illustrative purposes. The exact decomposition temperature for this compound would need to be determined experimentally.
The combination of DSC and TGA provides a comprehensive understanding of the thermal properties of this compound, which is critical for its handling, storage, and application in various formulations.
Physicochemical and Interfacial Science of Isostearyl Lactate
Solubility Parameter Analysis and Solvent Interactions of Isostearyl Lactate (B86563)
As a branched-chain fatty ester, isostearyl lactate possesses a significant non-polar character, contributing to its miscibility with a wide range of non-polar and moderately polar cosmetic ingredients. It is miscible with natural and mineral oils, as well as volatile silicones. inci.guide Its structure, containing both an ester group and a hydroxyl group from the lactate moiety, allows for some polar and hydrogen-bonding interactions. However, its large, branched alkyl (isostearyl) group dominates, rendering it insoluble in highly polar solvents like water and ethanol. inci.guide It is, however, dispersible in propylene (B89431) glycol. inci.guide This solubility profile makes it a versatile emollient in various cosmetic systems. cestisa.com
| Solvent Type | Solubility/Miscibility | Reference |
|---|---|---|
| Natural & Mineral Oils | Miscible | inci.guide |
| Volatile Silicones | Miscible | inci.guide |
| Water | Insoluble | inci.guide |
| Ethanol | Insoluble | inci.guide |
| Propylene Glycol | Dispersible | inci.guide |
Interfacial Activity and Adsorption Mechanisms at Diverse Interfaces
This compound exhibits surface activity due to its amphiphilic molecular structure, which consists of a hydrophilic lactate "head" and a large, lipophilic isostearyl "tail." This structure enables it to adsorb at the interface between two immiscible phases, such as oil and water. googleapis.comnih.gov While not a primary emulsifier in the same class as its salt derivative, sodium isostearoyl lactylate, its structure allows it to orient at the interface, reducing the interfacial energy. qzebright.comnumberanalytics.com
Role of this compound in Emulsion Science and Stabilization Mechanisms
Emulsions are thermodynamically unstable systems that require stabilization to prevent phase separation over time. researchgate.netbiolinscientific.com this compound, as a key component in the oil phase of many cosmetic emulsions, plays a significant role in their stability and sensory properties. pk.edu.pl
From a rheological perspective, the inclusion of this compound in the oil phase of an emulsion affects its viscosity and flow properties. sci-hub.st As an emollient ester, it can modify the consistency of the final product, often imparting a lubricious and silky feel. inci.guide The characteristics of the oil phase, including the types of esters used, are critical in determining the final texture and spreadability of an emulsion. uq.edu.au Furthermore, the interaction between oil droplets and the continuous phase, mediated by the interfacial film, is crucial for the bulk rheology of the emulsion. sci-hub.st By modifying the oil phase and participating at the interface, this compound influences the final rheological profile of the emulsion system.
The long-term stability of an emulsion is dependent on preventing droplet aggregation, which can occur through flocculation (reversible clumping) and coalescence (irreversible merging of droplets). researchgate.netfiveable.memalvernpanalytical.com The adsorption of molecules like this compound at the oil-water interface forms a protective layer around the dispersed droplets. ijirss.com
This interfacial film acts as a physical or steric barrier that hinders droplets from coming into direct contact, thereby inhibiting coalescence. wikipedia.orgmdpi.comepo.org The bulky, branched isostearyl group provides significant steric hindrance, pushing droplets apart as they approach each other. While flocculation can be driven by attractive forces between droplets, a well-formed steric barrier can also prevent droplets from getting close enough for these forces to cause aggregation. google.comgoogleapis.com In some systems, dispersants are specifically used to protect against flocculation. google.com
From a thermodynamic standpoint, most cosmetic emulsions are unstable because the mixed state has a higher free energy than the separated oil and water phases. numberanalytics.comresearchgate.netbiolinscientific.com Therefore, the goal in formulation is to achieve kinetic stability, meaning the rate of breakdown is so slow that the product remains stable for its intended shelf life. nih.govijirss.com
This compound contributes to the kinetic stability of emulsions through several mechanisms. pk.edu.plgoogle.com.lb
Strengthening the Interfacial Film: By adsorbing at the interface alongside primary emulsifiers, it can help form a more robust and resilient film that resists rupture and prevents coalescence. ijirss.com
Modifying Continuous Phase Rheology: In water-in-oil (W/O) emulsions, this compound is part of the continuous oil phase. Its viscosity and interactions with other oil-phase components can increase the viscosity of this phase, which slows down the movement of water droplets and reduces the frequency of collisions that could lead to coalescence. fiveable.megoogle.com
Kinetic stability is often assessed through accelerated aging studies, such as monitoring phase separation under centrifugation or after freeze-thaw cycles. mdpi.comulprospector.com The inclusion of esters like this compound is critical to passing these stability tests. pk.edu.pl
Mechanisms of Droplet Coalescence Inhibition and Flocculation Control
Interactions with Polymeric Systems and Material Compatibility Studies
This compound is often used in complex formulations that include a variety of polymers, which may function as thickeners, film-formers, or gelling agents. google.comgoogle.com.lbgoogleapis.com Its compatibility with these polymers is crucial for the stability and desired sensory profile of the final product. googleapis.com
This compound is noted for its ability to reduce the tackiness and drag of polymers, improving the feel of products on the skin. makingcosmetics.com In systems thickened with polymers like carbomers or acrylate (B77674) copolymers, the oil phase containing this compound is dispersed within a structured aqueous phase. google.comulprospector.com The stability of such systems relies on both the rheological properties imparted by the polymer network and the stability of the individual emulsion droplets. mdpi.comgoogle.com this compound's good compatibility ensures that it can be incorporated without disrupting the polymer network, acting as a solvent or plasticizer for other oil-soluble ingredients within the formulation. cestisa.comgoogleapis.com
Mechanistic Investigations of Isostearyl Lactate in Model Systems
Molecular Interactions with Model Lipid Bilayers and Biomembranes
Influence on Membrane Fluidity and Permeability in in vitro Constructs
Isostearyl lactate (B86563), an ester of isostearyl alcohol and lactic acid, is recognized for its emollient and moisturizing properties, which are partly attributable to its interactions with the lipid bilayers of the stratum corneum. inci.guideewg.org As an oil-soluble liquid, it can integrate into the lipid matrix of the skin, forming a semi-occlusive barrier that reduces transepidermal water loss (TEWL). inci.guide This interaction helps to maintain the skin's natural moisture levels.
The permeability of lipid membranes to small molecules is influenced by factors such as membrane thickness and lipid composition. nih.gov Studies on related compounds suggest that the introduction of esters into the lipid bilayer can affect its fluidity and permeability. For instance, research on lactate esters has shown they can enhance the percutaneous penetration of various drugs by altering the skin's barrier properties. researchgate.net While direct studies on isostearyl lactate's specific effects on membrane fluidity are not extensively detailed in the provided results, its function as a moisturizer implies an interaction that stabilizes the skin's lipid layers. atamankimya.com
The permeability of membranes to molecules like lactic acid is dependent on the lipid composition, with different permeability coefficients observed for membranes with varying degrees of acyl chain saturation. nih.gov For example, the permeability of L-lactic acid is significantly lower in certain types of lipid membranes compared to others, and this can be modulated by the presence of other molecules like cholesterol. nih.gov This suggests that the isostearyl portion of this compound likely plays a significant role in its partitioning into and interaction with the lipid bilayer, while the lactate moiety could influence local permeability.
Computational Modeling and Simulation of this compound-Membrane Interactions
While specific computational modeling studies for this compound were not found in the search results, the principles of modeling lipid-small molecule interactions are well-established. Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for understanding how molecules like this compound interact with lipid bilayers at an atomic level. nih.gov These simulations can predict how the molecule partitions into the membrane, its preferred orientation, and its effect on membrane properties like fluidity, thickness, and order. nih.govnih.gov
For a molecule like this compound, with its amphiphilic nature (a lipophilic isostearyl tail and a more hydrophilic lactate head), simulations would likely show the isostearyl chain intercalating between the acyl chains of the lipid bilayer. This insertion could disrupt the ordered packing of the lipids, leading to an increase in membrane fluidity. The lactate portion, being more polar, would likely reside near the polar head groups of the lipids at the membrane-water interface.
Coarse-grained MD simulations have been used to study the permeability of small molecules through lipid membranes, revealing that permeability depends on both the chemical nature of the permeant and the properties of the membrane itself. nih.gov Such models could be applied to this compound to predict its permeation characteristics and how it might alter the barrier function of the stratum corneum.
Influence on Cellular Processes in Non-Human in vitro Models
Modulation of Metabolic Pathways by Lactate Moiety (e.g., glycolysis, lactate shuttle hypothesis)
Once this compound is enzymatically hydrolyzed in the skin to isostearyl alcohol and lactic acid, the released lactate can influence cellular metabolic pathways. inci.guide Lactate is no longer considered a mere waste product of glycolysis but a key metabolic fuel and signaling molecule. frontiersin.orgnumberanalytics.com It can be taken up by cells via monocarboxylate transporters (MCTs) and converted to pyruvate (B1213749) by lactate dehydrogenase (LDH), entering the tricarboxylic acid (TCA) cycle for energy production. numberanalytics.comresearchgate.net This process is central to the lactate shuttle hypothesis, where lactate is exchanged between different cells and tissues as an energy source. numberanalytics.comcore.ac.uk
In various in vitro models, extracellular lactate has been shown to induce metabolic reprogramming. For instance, in immune cells, lactate can shift metabolism from glycolysis towards oxidative phosphorylation. frontiersin.orgnih.gov This shift can have significant effects on cellular function. The regulation of lactate metabolism involves complex interactions between LDH isoforms and MCTs. numberanalytics.com The lactate moiety from this compound could potentially participate in these pathways, although specific studies on this compound's direct influence are lacking.
Effects on Cellular Adhesion and Proliferation in Cell Culture
The breakdown products of this compound, particularly the lactate moiety, can influence cellular processes like adhesion and proliferation in cell culture models. Studies have shown that lactate can promote cell proliferation in various cell types. For example, in neural precursor cells, chronic exposure to lactic acid led to a dose-dependent increase in cell proliferation. nih.gov Similarly, in buffalo spermatogonial cells, hypoxia-induced lactate accumulation promoted proliferation. mdpi.com The mechanism often involves lactate's role as a signaling molecule, influencing pathways that regulate cell growth. frontiersin.org
Cell adhesion can also be modulated by lactate. In a study on cervical cancer cells, low concentrations of lactate were found to induce the formation of cell protrusions, which in turn increased cell adhesion and migration. thno.org The growth and adhesion of cells are critical for tissue maintenance and regeneration, and these processes are influenced by the cellular microenvironment, including the presence of metabolites like lactate. thermofisher.com While direct evidence for this compound is not available, the known effects of its hydrolysis product, lactate, suggest a potential indirect influence on these cellular behaviors.
Table 1: Summary of Lactate's Effects on Cellular Processes in in vitro Models
| Cellular Process | Model System | Observed Effect of Lactate | Reference(s) |
|---|---|---|---|
| Metabolism | Human Monocytes | Induces metabolic reprogramming from glycolysis to oxidative phosphorylation. | frontiersin.orgnih.gov |
| T-cells | Aerobic glycolysis leads to extracellular lactate release, which correlates with proliferation. | nih.gov | |
| Proliferation | Neural Precursor Cells | Dose-dependent increase in cell proliferation with chronic exposure. | nih.gov |
| Buffalo Spermatogonial Cells | Hypoxia-induced lactate accumulation promotes proliferation. | mdpi.com |
| Adhesion | Cervical Cancer Cells | Low concentrations promote cell protrusion formation, increasing adhesion. | thno.org |
Enzymatic and Biochemical Transformations of this compound
This compound can undergo enzymatic hydrolysis in biological systems. In the skin, epidermal esterases are capable of breaking down this compound into its constituent molecules: isostearyl alcohol and lactic acid. inci.guide This enzymatic cleavage allows for the slow release of lactic acid, which is an alpha-hydroxy acid (AHA) known for its exfoliating and moisturizing properties. inci.guide
This type of biochemical transformation is not unique to this compound. Other ester compounds are also known to be hydrolyzed by skin enzymes. For example, a study on a novel vitamin C derivative, disodium (B8443419) isostearyl 2-O-L-ascorbyl phosphate (B84403), showed that it was metabolized in skin models by esterases and/or phosphatases to release ascorbic acid (vitamin C). nih.gov Similarly, studies on calcium stearoyl lactylate, another ester, demonstrated its rapid hydrolysis to stearic acid and lactic acid in various in vitro systems, including liver homogenates and human duodenal mucosa. cir-safety.orgcir-safety.org
The process of enzymatic hydrolysis is a key step in the mechanism of action for many topically applied prodrugs and cosmetic ingredients, allowing for the targeted delivery and release of active molecules within the skin.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isostearyl alcohol |
| Lactic acid |
| Cholesterol |
| Pyruvate |
| Disodium isostearyl 2-O-L-ascorbyl phosphate |
| Ascorbic acid (Vitamin C) |
| Calcium stearoyl lactylate |
| Stearic acid |
| Isopropyl isostearate |
| Palmitic Acid |
| Linoleic Acid |
| Oleic Acid |
| Myristic Acid |
| Behenic Acid |
| Capric Acid |
| Caproic Acid |
| Caprylic Acid |
| Sodium Laurate |
| Sodium Linoleate |
| Sodium Oleate |
| Sodium Palmitate |
| Sodium Behenoyl Lactylate |
| Sodium Stearoyl Lactylate |
| Sodium Caproyl/Lauroyl Lactylate |
| Sodium Lauroyl Lactylate |
| TEA-lactate |
| Ammonium Lactate |
| Calcium Lactate |
| Sodium Lactate |
| Menthyl Lactate |
| Ethyl lactate |
| Myristyl lactate |
| Glycolic acid |
| Diethanolamine |
| Triethanolamine |
| N-nitroso compounds |
| Formic acid |
| Glycerol |
| Dipalmitoylphosphatidylcholine (DPPC) |
| Palmitoyloleoylphosphatidylcholine (POPC) |
| Dioleoylphosphatidylcholine (DOPC) |
| Ergosterol |
| Adhesamine |
| 8-Br-cAMP |
| 6-BnzcAMP |
| Forskolin |
| Cyanide |
| Epinephrine |
| Metformin |
| Linezolid |
| Alanine |
| Acetyl-CoA |
| Carbon dioxide |
| NADH |
| NAD+ |
| ATP |
| ADP |
| Glucose |
| Glycogen |
| Isoproterenol |
| Cyanopindolol |
| CGP 12177 |
| Ibuprofen |
| Salicylic acid |
| Dexamethasone |
| 5-fluorouracil |
| Propylene (B89431) glycol |
| Lauryl lactate |
| Linoleyl lactate |
| Oleyl lactate |
| Hexyl laurate |
| Butyl isostearate |
| Hexadecyl isostearate |
| Cetyl palmitate |
| Isostearyl neopentanoate |
| Stearyl heptanoate |
| Isostearyl isononanoate |
| Stearyl lactate |
| Stearyl octanoate |
| Stearyl stearate |
| Isononyl isononanoate |
| Diisostearyl malate |
| Neopentyl glycol dioctanoate |
| Dibutyl sebacate |
| Dicetearyl dimer dilinoleate |
| Dicetyl adipate |
| Diisocetyl adipate |
| Diisononyl adipate |
| Diisostearyl dimer dilinoleate |
| Diisostearyl fumarate |
| Dioctyl malate |
| Lithium Stearate |
| Ammonium Oleate |
| Calcium Stearate |
| Sodium Laurate/Linoleate/Oleate/Palmitate |
| Polygalacturonase |
| Cellulase |
Hydrolysis Pathways and Esterase Activity
This compound, an ester formed from isostearyl alcohol and lactic acid, can be broken down through hydrolysis. This process is significantly influenced by esterases, which are enzymes that catalyze the cleavage of ester bonds. In biological systems, such as the skin, endogenous esterases are capable of hydrolyzing this compound. inci.guidemcbconsulting.ch This enzymatic action releases the two constituent components: isostearyl alcohol and lactic acid. inci.guide
The breakdown of this compound by these natural esterases allows for the slow release of lactic acid. inci.guidemcbconsulting.ch Esterases are a diverse group of enzymes, and some exhibit broad substrate specificity, enabling them to act on a variety of ester compounds. cir-safety.org The hydrolysis of esters like this compound is a fundamental biochemical reaction. mcbconsulting.ch In non-biological contexts, this cleavage can also be achieved through chemical means, such as saponification, which involves breaking the ester linkage using a base. mcbconsulting.ch
The efficiency of ester hydrolysis can be influenced by various factors. For instance, in microbial systems engineered for ester production, the hydrolytic activity of certain esterases is a key consideration. Studies on the microbial production of short-chain esters have shown that different esterases exhibit varying catalytic efficiencies for hydrolysis. nih.gov While not directly studying this compound, research on similar compounds like ethyl lactate has demonstrated that specific esterases have a preference for certain isomers, indicating a degree of selectivity in their hydrolytic activity. nih.gov
The table below summarizes the key components and outcomes of this compound hydrolysis.
| Reactant | Enzyme/Process | Product 1 | Product 2 |
| This compound | Esterase (enzymatic) | Isostearyl Alcohol | Lactic Acid |
| This compound | Saponification (chemical) | Isostearyl Alcohol | Lactate Salt |
Metabolic Fate of the Lactate Moiety in Microbial Systems
Once the lactate moiety is cleaved from this compound, it can be utilized by various microorganisms as a carbon and energy source. cambridge.orgscirp.org Lactate is a common metabolite in many microbial ecosystems and can be metabolized through several different biochemical pathways. cambridge.org
Microorganisms possess specific transport systems to uptake lactate from their environment. scirp.org Inside the cell, lactate is typically oxidized to pyruvate by the enzyme lactate dehydrogenase. oup.comnih.gov This reaction is a crucial entry point into central metabolism. The pyruvate generated can then enter various metabolic routes, such as the Krebs cycle under aerobic conditions or fermentation pathways under anaerobic conditions. scirp.org
The specific end-products of lactate metabolism can vary depending on the microorganism and the environmental conditions. For example, some bacteria can convert lactate into short-chain fatty acids like acetate, propionate, and butyrate. cambridge.org In some lactic acid bacteria (LAB), pyruvate derived from lactate can be further metabolized to produce compounds like diacetyl and acetoin, particularly when other carbon sources are depleted. scirp.org
The table below outlines the general metabolic pathways for lactate in microbial systems.
| Initial Substrate | Key Enzyme | Intermediate | Potential End-Products | Microbial Group Example |
| Lactate | Lactate Dehydrogenase | Pyruvate | Acetate, Propionate, Butyrate | Gut Microbiota |
| Lactate | Lactate Dehydrogenase | Pyruvate | Diacetyl, Acetoin | Lactic Acid Bacteria (LAB) |
| Lactate | Lactate Dehydrogenase | Pyruvate | CO2, Acetate, Ethanol | Heterofermentative LAB |
Research has shown that the ability to metabolize lactate can be crucial for the fitness and survival of certain bacteria during infection. oup.com For instance, pathogens like Acinetobacter baumannii possess genes for lactate metabolism that are upregulated during infection, indicating the importance of lactate as a nutrient source in the host environment. oup.com The metabolism of lactate is a well-conserved process across many bacterial species, highlighting its fundamental role in microbial physiology. cambridge.orgoup.com
Isostearyl Lactate in Advanced Material Science Applications
Development of Biodegradable Polymer Formulations and Composites
The advancement of sustainable materials has led to a significant focus on biodegradable polymers, such as those derived from renewable resources. nih.gov These polymers, including polylactic acid (PLA), polyhydroxyalkanoates (PHAs), and starch-based polymers, offer a promising alternative to traditional petroleum-based plastics, aiming to reduce plastic waste. researchgate.netgoogle.com However, to compete with their non-biodegradable counterparts, the properties of these biopolymers often require modification. researchgate.net The creation of composites and blended formulations is a primary method for enhancing their mechanical strength, flexibility, and processing characteristics. mdpi.com
Isostearyl lactate (B86563), as an ester of lactic acid, represents a bio-based component that can be integrated into these formulations. The incorporation of such lactate esters into a biodegradable polymer matrix like PLA can serve multiple functions. Its molecular structure, featuring a long, branched alkyl chain (isostearyl) and a polar lactate group, allows it to act as a compatibilizer or modifier in polymer blends. In composites, it can improve the interfacial adhesion between the polymer matrix and reinforcing fillers (e.g., natural fibers), leading to enhanced material properties. Research into lactate-based polymers and their oligomers highlights the strategy of using such building blocks to create novel biopolymers with tailored characteristics. nih.gov
The table below illustrates common biodegradable polymers and the potential role of lactate esters as additives.
| Biodegradable Polymer | Common Additive/Modifier | Potential Role of Isostearyl Lactate in Formulation |
| Poly(lactic acid) (PLA) | Plasticizers (e.g., citrates, lactides), Natural Fibers | Improve flexibility, act as a processing aid, enhance filler dispersion. |
| Polyhydroxyalkanoates (PHAs) | Nucleating agents, Plasticizers | Modify crystallization behavior, increase toughness. nih.gov |
| Starch-based Polymers | Glycerol, Sorbitol | Act as a secondary plasticizer, improve moisture resistance. mdpi.com |
| Polybutylene succinate (B1194679) (PBS) | Chain extenders, Fillers (e.g., talc, cellulose) | Enhance melt strength, modify mechanical properties. |
Role as a Plasticizer or Processing Aid in Polymer Technology
A plasticizer is a substance added to a material to increase its flexibility, softness, and ease of processing. wikipedia.org In polymer technology, plasticizers work by embedding themselves between polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer. mdpi.com This results in a more pliable and less brittle material.
This compound functions effectively as a plasticizer and processing aid for various polymers. alzointernational.com Its primary role is to reduce the tackiness and drag often associated with certain polymers during manufacturing. makingcosmetics.com The long, branched isostearyl group provides steric hindrance that pushes polymer chains apart, while the lactate portion can establish secondary interactions, ensuring compatibility and preventing phase separation. This plasticizing effect is particularly relevant for improving the characteristics of biodegradable polymers like PLA, which are known for their inherent brittleness. mdpi.com The use of aliphatic lactate esters in polymer formulations has been shown to be an effective strategy for plasticization. google.com
The impact of a plasticizer on key polymer properties is summarized in the table below.
| Polymer Property | Effect of Plasticizer Addition | Rationale |
| Flexibility / Elongation | Increased | Reduced intermolecular forces allow polymer chains to move more freely. mdpi.com |
| Tensile Strength | Decreased | The spacing between polymer chains reduces their cohesive energy density. |
| Hardness / Modulus | Decreased | The material becomes softer and less rigid. wikipedia.org |
| Glass Transition Temp. (Tg) | Decreased | Less energy is required for the polymer to transition from a rigid to a rubbery state. mdpi.com |
| Melt Viscosity | Decreased | Easier flow during processing operations like extrusion or injection molding. wikipedia.org |
Application in Controlled Release Systems for Non-Biological Payloads
Controlled release systems are designed to deliver an active agent to a target environment at a predetermined rate over a specific period. googleapis.com While often associated with pharmaceuticals, this technology is crucial for advanced materials science applications involving non-biological payloads such as catalysts, corrosion inhibitors, fragrances, or phase-change materials. The effectiveness of such a system relies on the carrier or matrix that encapsulates the payload.
This compound is a suitable candidate for use as a hydrophobic carrier matrix in controlled release systems. Its properties, including low volatility and being a liquid at room temperature, allow it to function as a stable reservoir for a dispersed payload. makingcosmetics.com The release mechanism would typically be diffusion-based, where the payload gradually leaches from the this compound matrix into the surrounding environment. Its ester structure provides a non-polar environment suitable for dissolving or dispersing a wide range of lipophilic, non-biological active agents. Patent literature describes formulations containing this compound as part of delivery systems, underscoring its potential in creating stable vesicles for carrying active agents. googleapis.comgoogle.com
A hypothetical controlled release system utilizing this compound could be structured as follows.
| System Component | Material Example | Function |
| Payload | Anti-corrosion chemical, Phase-change material | The active, non-biological agent to be released. |
| Carrier Matrix | This compound | Encapsulates the payload and governs its release rate. |
| Encapsulant / Shell | Polymer (e.g., Polyurethane, Acrylate) | Forms a microcapsule around the carrier matrix for protection and handling. |
| Target System | Coating, Bulk Polymer, Lubricant | The final material into which the controlled release system is incorporated. |
Formulation in Coatings and Films for Material Surface Modification
The surface properties of a material dictate its interaction with the external environment and are critical for performance in many applications. mdpi.com Surface modification through coatings and films can be used to alter properties such as wettability, friction, adhesion, and chemical resistance. nih.govmdpi.com
This compound can be incorporated into formulations for coatings and films to act as a surface modifying agent. When added to a coating, it tends to migrate to the surface, where the long, hydrophobic isostearyl chain orients outwards. This orientation can significantly lower the surface energy of the material, imparting properties such as hydrophobicity (water repellency) and increased slip or lubricity. Its use in cosmetic formulations to provide a "film-forming effect" demonstrates its capacity to create a cohesive layer on a surface. specialchem.com The utility of the isostearyl group in coatings is further supported by the use of similar molecules, like isostearyl acrylate (B77674), in polymerizable coating compositions. google.com In the context of biodegradable films like PLA, surface modification is key to overcoming limitations such as poor adhesion or hydrophilicity. nih.govmdpi.com
The table below illustrates the expected changes in surface properties of a polymer film after being treated with a coating containing this compound.
| Surface Property | Unmodified Polymer Film | Film with this compound Coating | Scientific Rationale |
| Water Contact Angle | Lower (e.g., 70°) | Higher (e.g., >90°) | The hydrophobic isostearyl groups orient at the surface, repelling water. mdpi.com |
| Coefficient of Friction | Higher | Lower | The alkyl chains provide a lubricating, low-friction surface layer. |
| Surface Energy | Higher | Lower | The non-polar surface reduces the forces of attraction at the interface. |
| Feel/Aesthetics | Standard | Smoother, more lubricious | Reduces tackiness and provides a silky feel, as seen in cosmetic applications. makingcosmetics.com |
Environmental Fate and Bioremediation of Isostearyl Lactate
Biodegradation Pathways in Aqueous and Terrestrial Environments
The biodegradation of isostearyl lactate (B86563) in both aqueous and terrestrial environments is expected to proceed via a two-step process, analogous to other fatty acid esters. lyellcollection.org The initial and most critical step is the enzymatic hydrolysis of the ester bond.
This hydrolysis breaks down isostearyl lactate into its two primary components:
Isostearyl alcohol (a long-chain fatty alcohol)
Lactic acid
Once liberated, these two compounds follow their own distinct and well-documented degradation pathways.
In aqueous environments , the released lactic acid, being highly water-soluble, is readily available to a wide range of microorganisms. It serves as a carbon source and is quickly metabolized. epa.gov Isostearyl alcohol, due to its long alkyl chain, has lower water solubility and will tend to partition to suspended organic matter and sediments. Its degradation will be facilitated by microorganisms capable of utilizing long-chain alcohols.
In terrestrial environments , this compound is likely to adsorb to soil particles. Soil microorganisms, including a diverse range of bacteria and fungi, produce extracellular enzymes that can hydrolyze the ester. mdpi.com The resulting isostearyl alcohol and lactic acid are then available for microbial uptake and metabolism. Lactic acid is a natural component of soil ecosystems, arising from the fermentation of organic matter, and is rapidly degraded. epa.gov The degradation of the long-chain isostearyl alcohol will also proceed, carried out by soil microbes that degrade waxy substances and other lipids. researchgate.net
Table 1: Expected Biodegradation Products of this compound
| Initial Compound | Primary Biodegradation Step | Biodegradation Products |
| This compound | Enzymatic Hydrolysis | Isostearyl Alcohol |
| Lactic Acid |
Microbial Degradation Mechanisms and Enzyme Systems Involved
The microbial degradation of this compound is dependent on specific enzyme systems capable of breaking the ester bond.
The key enzymes involved in the initial hydrolysis are:
Lipases: These enzymes are specialized in hydrolyzing esters of lipids, like fats and oils. They are highly effective at cleaving the ester bonds in compounds like this compound.
Esterases: This is a broader class of enzymes that catalyze the hydrolysis of esters into their corresponding acid and alcohol. Microbial esterases are ubiquitous in the environment and play a crucial role in the degradation of a wide variety of ester-containing compounds. frontiersin.org
A diverse array of microorganisms present in soil and water are known to produce these enzymes. Genera such as Pseudomonas, Bacillus, Rhodococcus, and various fungi are well-known for their ability to degrade lipids and other complex organic molecules. mdpi.comresearchgate.net While specific strains that degrade this compound have not been explicitly identified, it is expected that many of these organisms would be capable of its breakdown.
Following the initial hydrolysis:
Lactic acid degradation: Lactic acid is a central metabolite in many microbial pathways and is readily consumed by a vast number of bacteria and yeasts under both aerobic and anaerobic conditions. epa.gov
Isostearyl alcohol degradation: The long-chain fatty alcohol is metabolized through pathways similar to those for fatty acids, often involving oxidation to the corresponding fatty acid (isostearic acid), followed by β-oxidation. frontiersin.org The β-oxidation pathway sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. lyellcollection.org
Ecotoxicological Considerations in Environmental Research Models
The ecotoxicological profile of this compound is not extensively documented, and available information presents some contradictions. One source indicates that it is "suspected to be an environmental toxin" by Environment Canada. ewg.org However, a safety data sheet for a product containing this compound states that it is "not regarded as dangerous for the environment" and "not considered toxic to fish". knowde.com
Given the rapid hydrolysis of this compound in the environment, assessing the ecotoxicity of its breakdown products, isostearyl alcohol and lactic acid, is essential for a comprehensive understanding of its potential environmental impact.
Lactic Acid: Lactic acid is generally considered to have low ecotoxicity. It is a naturally occurring substance in the environment and is readily biodegradable. epa.gov Studies have shown it to be non-toxic to fish, aquatic invertebrates, and bees. epa.govepa.gov However, in high concentrations, its acidic nature can lower the pH of the surrounding water, which can have secondary effects on aquatic life. carlroth.com
Due to the lack of extensive direct testing on this compound, a conclusive statement on its ecotoxicity is challenging. The primary concern would likely stem from the isostearyl alcohol component released upon hydrolysis.
Table 2: Summary of Ecotoxicological Data
| Compound | Finding | Species | Source |
| This compound | Suspected to be an environmental toxin | - | Environment Canada ewg.org |
| Not regarded as dangerous for the environment | - | Safety Data Sheet knowde.com | |
| Not considered toxic to fish | Fish | Safety Data Sheet knowde.com | |
| Lactic Acid | Non-toxic | Birds, Fish, Aquatic Invertebrates, Bees | US EPA epa.govepa.gov |
| EC50 (48h) = 130 mg/L | Aquatic Invertebrates | ECHA carlroth.com | |
| ErC50 (72h) = 3.5 g/L | Algae | ECHA carlroth.com | |
| Isostearyl Alcohol | Harmful to aquatic life with long lasting effects | Aquatic life | Safety Data Sheet syskem.deechemi.com |
| Low concern for ecotoxicology | - | EWG, CIR ewg.org |
Future Directions and Interdisciplinary Research Prospects
Novel Synthetic Methodologies and Sustainable Production Routes
The industrial production of cosmetic esters has traditionally relied on high-temperature synthesis with acid or base catalysts. mdpi.com However, the future of isostearyl lactate (B86563) synthesis is geared towards greener, more sustainable methods that align with the 12 Principles of Green Chemistry. cosmeticsandtoiletries.com
Novel Synthetic Methodologies: Future research is focused on enzymatic and biocatalytic processes. The use of immobilized lipases, for example, offers a compelling alternative to conventional chemical catalysis. mdpi.com These enzymatic reactions can be conducted under milder conditions (30–70 °C), are often solvent-free, and exhibit high selectivity, leading to purer products with fewer byproducts and reduced energy consumption. mdpi.comcosmeticsandtoiletries.comresearchgate.net Research into microwave-assisted synthesis also presents a promising route, potentially increasing reaction efficiency and reducing production times for fatty acid esters. researchgate.netresearchgate.net Another innovative approach is the organocatalytic depolymerization of polylactic acid (PLA), a common bioplastic, to yield valuable lactate esters. tamu.edursc.org This not only provides an upcycling route for plastic waste but also offers a novel pathway to lactate-based molecules. tamu.edursc.org
Sustainable Production Routes: The sustainability of isostearyl lactate is intrinsically linked to the sourcing of its precursors: isostearyl alcohol and lactic acid. Lactic acid is widely produced via the fermentation of carbohydrates from renewable sources like corn or sugarcane. chemrxiv.org Isostearyl alcohol, a fatty alcohol, is often derived from vegetable oils, including palm oil. rspo.orgrspo.org A significant future direction is ensuring this feedstock comes from certified sustainable sources. The Roundtable on Sustainable Palm Oil (RSPO) provides a certification framework (such as Mass Balance or Segregated supply chains) that guarantees the palm oil is produced in an environmentally and socially responsible manner, protecting rainforests and human rights. rspo.orgrspo.orgpanda.org Companies are increasingly committing to using RSPO-certified ingredients, making the sustainable sourcing of isostearyl alcohol a key component of future production strategies. rspo.orgwalmartsustainabilityhub.com
| Synthetic Route | Key Features | Advantages | Research Focus |
| Conventional Esterification | High temperature, acid/base catalyst. mdpi.com | Established, high-volume production. | Process optimization for energy reduction. |
| Enzymatic Biocatalysis | Immobilized lipases, mild temperatures, solvent-free. mdpi.comcosmeticsandtoiletries.com | High purity, energy-efficient, reduced waste, green. mdpi.comcosmeticsandtoiletries.com | Catalyst reusability, reaction kinetics. mdpi.com |
| Microwave-Assisted Synthesis | Microwave irradiation to accelerate reaction. researchgate.netresearchgate.net | Rapid synthesis, high yields. researchgate.net | Scalability and energy efficiency analysis. |
| PLA Upcycling (Transesterification) | Organocatalytic depolymerization of polylactide. tamu.edu | Circular economy approach, utilizes waste streams. tamu.edursc.org | Catalyst efficiency, purification of resulting esters. |
Integration with Nanotechnology for Advanced Material Design
The integration of established cosmetic ingredients with nanotechnology is unlocking new performance capabilities. For this compound, its future lies in its application within nanostructured materials, particularly for advanced delivery systems in cosmetics and dermatology.
Beyond nanoemulsions, lactate esters are being explored as components in other nanostructured lipid carriers (NLCs). mdpi.com NLCs are a second generation of lipid nanoparticles that are formulated with a blend of solid and liquid lipids, creating an imperfect crystal structure. This structure allows for higher loading of active ingredients and reduces the potential for expulsion during storage compared to older solid lipid nanoparticles (SLNs). The amphiphilic nature of this compound could be leveraged to modify the interface of these nanocarriers, influencing their stability, drug-loading capacity, and interaction with skin. Future research will likely focus on optimizing the concentration and role of this compound within these complex nanoparticle systems to create highly efficient and aesthetically pleasing delivery vehicles for a variety of active compounds. rsc.orgsemanticscholar.org
Computational Chemistry and Artificial Intelligence in Predicting this compound Behavior
The development of new cosmetic formulations is being revolutionized by computational chemistry and artificial intelligence (AI), moving from a trial-and-error approach to a predictive, data-driven science. This compound is well-positioned to be a subject of these advanced research methodologies.
Computational Chemistry & QSAR: Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its physical properties or biological activity. semanticscholar.org For cosmetic esters, QSAR models can predict properties like skin sensitization, irritation potential, or antimicrobial activity based on molecular descriptors. researchgate.netmdpi.commdpi.com Future work could involve developing specific QSAR models for alkyl lactates to predict their emolliency, sensory feel, and interaction with other formulation components. This would allow for the virtual screening of new lactate esters before they are synthesized, saving significant time and resources. europa.eu
Artificial Intelligence (AI): AI and machine learning are being used to predict the complex, often subjective, sensory properties of cosmetic ingredients and finished formulations. researchgate.net Companies have developed digital tools, such as BASF's Emollient Maestro, that use AI to analyze vast datasets and predict the sensory profile of emollient mixtures. specialchem.comcosmeticsandtoiletries.combasf.com These AI-driven platforms can calculate ideal combinations of emollients to match a target sensory profile, such as that of a silicone, while also considering factors like the naturality index (ISO 16128) and sustainability certifications. specialchem.comcosmeticsandtoiletries.com Future applications will involve feeding the physicochemical data of this compound into these AI models to predict its behavior in complex mixtures and to rapidly prototype new formulations with a desired feel and performance, accelerating the development of new products. kao.com
| Technology | Application for this compound | Potential Outcome |
| QSAR Modeling | Predict toxicity, skin sensitization, and physicochemical properties based on molecular structure. semanticscholar.orgmdpi.com | Rapid virtual screening of new analogues; reduced need for animal testing. |
| Molecular Dynamics (MD) Simulation | Simulate the interaction of this compound with lipid bilayers (skin models) and other ingredients. | Understanding of moisturization mechanisms and formulation stability at a molecular level. |
| Artificial Intelligence (AI) | Predict sensory profiles (e.g., silkiness, greasiness) in complex formulations. researchgate.netspecialchem.com | Accelerated formulation design; targeted replacement of benchmark ingredients like silicones. cosmeticsandtoiletries.com |
| AI-driven Formulation Platforms | Integrate this compound data into systems that recommend optimal ingredient combinations. basf.com | Faster time-to-market for new products; creation of novel textures and sensory experiences. |
Exploration of this compound Analogues for Targeted Material Functionality
The chemical structure of this compound—a branched C18 alcohol esterified with lactic acid—offers a versatile platform for modification. Exploring its analogues by altering either the fatty alcohol chain or the lactate moiety can unlock a wide range of targeted functionalities for new materials.
Altering the Alkyl Chain: The properties of alkyl lactates are highly dependent on the length and branching of the fatty alcohol chain. Shorter or different chain length analogues like C12-13 alkyl lactate or myristyl lactate are known emollients with distinct sensory profiles and functions. atamanchemicals.comphoenix-chem.comatamankimya.comcir-safety.org For instance, C12-13 alkyl lactate is noted for reducing the tackiness of other ingredients and providing non-oily lubricity. atamanchemicals.comatamankimya.com Future research could systematically synthesize a library of lactate esters with varying alkyl chains (linear vs. branched, saturated vs. unsaturated, different lengths) and map their structure-property relationships. This could lead to the discovery of novel emollients with, for example, enhanced pigment-wetting properties for color cosmetics or a unique melting profile for temperature-responsive formulations.
Functionalizing the Lactate Moiety: The hydroxyl group of the lactate unit provides a reactive handle for further chemical modification, opening up possibilities beyond cosmetic applications. Researchers have begun functionalizing simple lactate esters (e.g., methyl, ethyl, butyl lactate) with polymerizable groups like methacrylates. chemrxiv.orgnih.gov These functionalized lactate monomers, derived from renewable resources, can then be used to create novel bio-based polymers for applications such as 3D printing inks. chemrxiv.org The resulting polymers can even be designed for chemical upcycling, contributing to a circular materials economy. chemrxiv.org Applying this concept to this compound could lead to the development of novel soft, hydrophobic polymers or functional surfactants with unique self-assembly properties for use in advanced materials, coatings, or specialized drug delivery systems. acs.orgnih.gov
Q & A
Q. What experimental methodologies are recommended for synthesizing isostearyl lactate with high purity?
this compound is synthesized via esterification of isostearyl alcohol with lactic acid, typically catalyzed by acid catalysts (e.g., sulfuric acid) under controlled temperature (60–100°C) . Key steps include:
- Reagent purification : Pre-dry lactic acid and isostearyl alcohol to minimize hydrolysis side reactions.
- Reaction monitoring : Use thin-layer chromatography (TLC) or gas chromatography (GC) to track ester formation.
- Post-synthesis purification : Distillation or column chromatography to isolate the ester, ensuring ≥95% purity .
- Quality control : Verify purity via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation and absence of unreacted alcohols/acids.
Q. How can researchers characterize the physicochemical properties of this compound?
A systematic approach includes:
- Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane, oils) using turbidimetry; note its insolubility in water but miscibility with oils .
- Stability : Assess hydrolysis under acidic (pH 2–4) and alkaline (pH 8–10) conditions via pH-adjusted aqueous solutions, monitored by GC or high-performance liquid chromatography (HPLC) .
- Thermal behavior : Differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds.
| Property | Value/Method |
|---|---|
| Molecular weight | 342.56 g/mol (calculated) |
| Solubility in water | Insoluble |
| Hydrolysis susceptibility | pH-dependent (acid/alkali labile) |
Q. What functional properties make this compound suitable as a nonionic surfactant in cosmetic formulations?
Its amphiphilic structure enables:
- Emulsification : Reduces interfacial tension between oil/water phases; evaluate via emulsion stability tests (e.g., centrifugation, thermal cycling).
- Lubrication : Measure coefficient of friction using tribometers in model skin systems .
- Skin compatibility : Assess occlusivity using transepidermal water loss (TEWL) measurements in vitro .
Q. What methodologies are used to evaluate the dermal safety profile of this compound?
- Irritation assays : Patch testing on human volunteers (25% concentration in petrolatum) with Primary Irritation Index scoring .
- Sensitization potential : Repeat insult patch tests (RIPT) over 3–4 weeks .
- Comedogenicity : Rabbit ear model or in vitro follicle occlusion assays; conflicting data exist due to branched-chain ester structural variations .
Advanced Research Questions
Q. How can researchers resolve contradictions in comedogenicity data for this compound and related esters?
Discrepancies arise from structural variations (e.g., branched vs. linear chains) and assay sensitivity:
- Structural analysis : Compare this compound with comedogenic esters (e.g., isopropyl myristate) via molecular dynamics simulations to assess lipid interaction mechanisms .
- Assay standardization : Use 3D sebocyte cultures or human follicular biopsies to improve clinical relevance over animal models .
- Dose-response studies : Test concentrations from 1–30% in occlusion models to identify thresholds for follicular hyperkeratosis .
Q. What are the metabolic pathways of this compound in human skin, and how do hydrolysis products impact safety assessments?
- Esterase activity : Incubate this compound with human skin homogenates; quantify hydrolysis products (isostearyl alcohol, lactic acid) via LC-MS .
- Toxicity profiling : Test metabolites separately in cytotoxicity assays (e.g., MTT on keratinocytes). Notably, isostearyl alcohol showed no irritation at 25% in petrolatum , but lactic acid may enhance skin penetration of other actives.
Q. How does formulation pH influence the stability and efficacy of this compound in multi-component systems?
- pH stability studies : Store formulations at pH 3–9 for 12 weeks; monitor ester degradation via HPLC. Optimal stability occurs at pH 5–7 .
- Synergistic effects : Combine with pH-stable emulsifiers (e.g., cetyl alcohol) to mitigate hydrolysis.
- Functional trade-offs : Compare emulsification efficiency pre/post hydrolysis using dynamic light scattering (DLS) for droplet size analysis.
Q. What advanced techniques can elucidate synergistic interactions between this compound and other esters in multi-functional formulations?
- Co-crystallization studies : X-ray diffraction to identify molecular packing patterns in mixed ester systems.
- Rheological profiling : Oscillatory rheometry to assess viscoelastic changes in emulsions containing this compound and diisostearyl malate .
- Molecular modeling : Density functional theory (DFT) to predict interfacial behavior and compatibility with silicones or waxes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
